Studies have explored the potential of picene for achieving superconductivity, a state where electrical resistance vanishes at specific temperatures. Research in 2010 demonstrated that treating picene with potassium under high pressure and temperature resulted in a superconducting state at around -263°C (10 K) []. This finding suggests potential for developing novel organic superconductors with unique properties compared to traditional metallic ones.
Picene's aromatic structure and planar geometry make it a promising candidate for applications in organic electronics. Researchers have explored its potential for organic field-effect transistors (OFETs), which are crucial components in various electronic devices. Studies have shown that modifying picene with different functional groups can tune its electrical properties, making it suitable for various electronic applications [].
The unique photophysical properties of picene make it a potential candidate for developing sensors for various environmental pollutants. Studies have shown that picene derivatives exhibit fluorescence quenching in the presence of specific pollutants, allowing for their detection []. This opens doors for exploring picene-based sensors for environmental monitoring and pollution detection.
Picene, known scientifically as 1,2:7,8-Dibenzophenanthrene, is a polycyclic aromatic hydrocarbon composed of five fused benzene rings. Its chemical formula is and it has a molecular weight of approximately 278.35 g/mol. Picene is typically obtained from the pitchy residue during the distillation of peat tar and petroleum, and can also be synthesized through various
Picene has several applications primarily in materials science:
Studies have shown that picene interacts significantly with oxygen when used in thin-film transistors. The presence of oxygen enhances the electronic properties of picene films, leading to improved performance metrics in field-effect transistors . Additionally, research into its superconductive properties when intercalated with alkali metals suggests intriguing interactions at low temperatures that warrant further investigation .
Picene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some comparable compounds:
Compound | Structure Description | Unique Features |
---|---|---|
Pentacene | Four fused benzene rings | Less chemically stable than picene |
Coronene | Six fused benzene rings forming a larger structure | Exhibits unique electronic properties |
Olympicene | Seven fused benzene rings | Different linkage pattern compared to picene |
Triphenylene | Four benzene rings arranged in a planar structure | Known for its high symmetry and stability |
Picene's unique armchair arrangement of benzene rings gives it distinct electronic properties compared to these similar compounds. Its larger energy band gap (3.3 eV) and higher ionization potential (5.5 eV) contribute to its stability and suitability for electronic applications .
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